8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
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Overview
Description
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde is a quinoline derivative with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol . This compound is notable for its unique structure, which includes an amino group, a fluorine atom, and a carbaldehyde group attached to the quinoline ring. Quinoline derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates followed by functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluoro groups can participate in substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides for acylation, nucleophiles like amines or thiols for nucleophilic aromatic substitution
Major Products:
Oxidation: 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid.
Reduction: 8-Amino-6-fluoro-5-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer effects.
Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the fluoro and carbaldehyde groups, making it less versatile in certain chemical reactions.
6-Fluoroquinoline: Lacks the amino and carbaldehyde groups, limiting its biological activity compared to 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
5-Methylquinoline: Lacks the amino, fluoro, and carbaldehyde groups, resulting in different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity. The combination of an amino group, a fluoro group, and a carbaldehyde group on the quinoline ring enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
1420794-44-0 |
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Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-8-3-2-7(5-15)14-11(8)10(13)4-9(6)12/h2-5H,13H2,1H3 |
InChI Key |
MPZVDTGUBWVKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C=O)N)F |
Origin of Product |
United States |
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